4-Bromo-2-ethoxy-1-vinylbenzene
Description
4-Bromo-2-ethoxy-1-vinylbenzene is a brominated aromatic compound featuring an ethoxy group at position 2, a vinyl group at position 1, and a bromine atom at position 4. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The ethoxy group enhances solubility in non-polar solvents compared to shorter alkoxy chains, while the vinyl group offers reactivity for polymerization or cross-coupling reactions.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-1-ethenyl-2-ethoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
YPSHTUNBAZRDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Physical and Structural Properties of Analogous Compounds
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The vinyl group in 4-Bromo-2-ethoxy-1-vinylbenzene donates electrons via conjugation, activating the aromatic ring toward electrophilic substitution at the para and ortho positions. In contrast, the nitro group in 4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6) strongly deactivates the ring, directing electrophiles to meta positions . Ethoxy vs.
Halogen Effects :
- Bromine at position 4 enables nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. The presence of chloro and bromomethyl in 4-(bromomethyl)-2-chloro-1-ethoxybenzene (CAS 1254062-93-5) introduces multiple reactive sites for further functionalization .
- Fluoro in 4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0) enhances metabolic stability in pharmaceuticals due to fluorine’s electronegativity and small atomic radius .
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